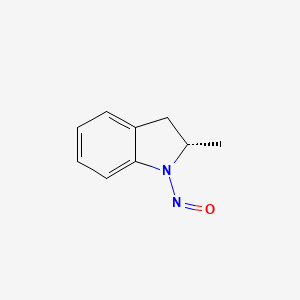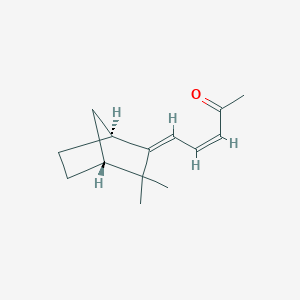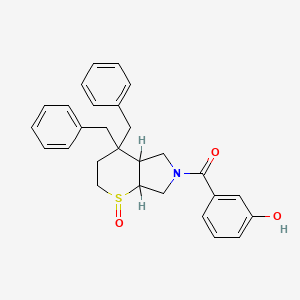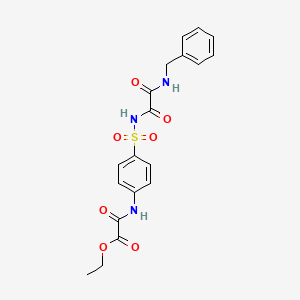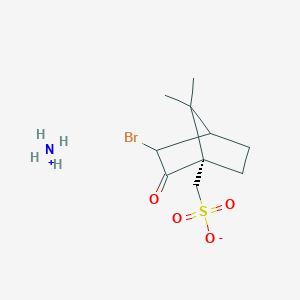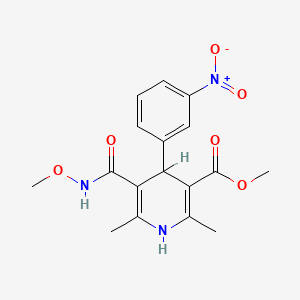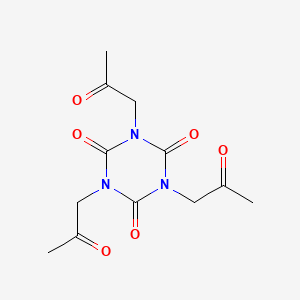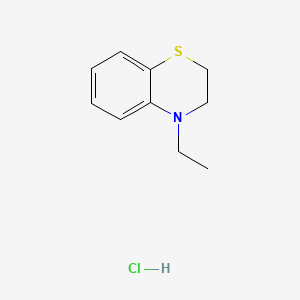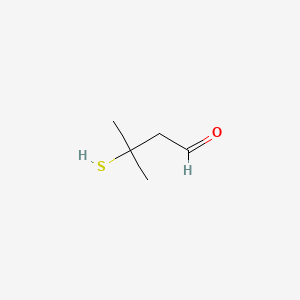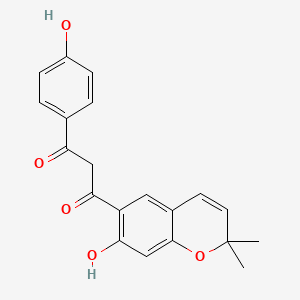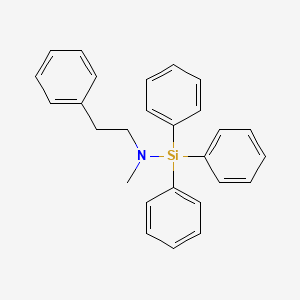
Silanamine, N-methyl-N-(2-phenylethyl)-1,1,1-triphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silanamine, N-methyl-N-(2-phenylethyl)-1,1,1-triphenyl-: is an organosilicon compound that features a silanamine core with various substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Silanamine, N-methyl-N-(2-phenylethyl)-1,1,1-triphenyl- typically involves the reaction of triphenylsilane with N-methyl-N-(2-phenylethyl)amine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: Silanamine, N-methyl-N-(2-phenylethyl)-1,1,1-triphenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction may produce silane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Silanamine, N-methyl-N-(2-phenylethyl)-1,1,1-triphenyl- is used as a precursor for the synthesis of various organosilicon compounds. It is also studied for its reactivity and potential as a catalyst in organic reactions.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural similarity to certain bioactive amines makes it a candidate for studying interactions with biological targets.
Medicine: In medicinal chemistry, Silanamine, N-methyl-N-(2-phenylethyl)-1,1,1-triphenyl- is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique properties make it suitable for applications requiring high thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism of action of Silanamine, N-methyl-N-(2-phenylethyl)-1,1,1-triphenyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Phenethylamine: A simple amine with a phenethyl group, known for its role as a neurotransmitter.
Triphenylsilane: A silane compound with three phenyl groups, used in various chemical reactions.
N-methyl-N-(2-phenylethyl)amine: An amine with structural similarity to the compound .
Uniqueness: Silanamine, N-methyl-N-(2-phenylethyl)-1,1,1-triphenyl- is unique due to its combination of a silanamine core with both phenethyl and triphenyl substituents. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
80930-67-2 |
|---|---|
Fórmula molecular |
C27H27NSi |
Peso molecular |
393.6 g/mol |
Nombre IUPAC |
N-methyl-2-phenyl-N-triphenylsilylethanamine |
InChI |
InChI=1S/C27H27NSi/c1-28(23-22-24-14-6-2-7-15-24)29(25-16-8-3-9-17-25,26-18-10-4-11-19-26)27-20-12-5-13-21-27/h2-21H,22-23H2,1H3 |
Clave InChI |
MKBGZLRQDBPJFQ-UHFFFAOYSA-N |
SMILES canónico |
CN(CCC1=CC=CC=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


